molecular formula C16H13N3O6 B5624055 methyl 3-({[4-(aminocarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate

methyl 3-({[4-(aminocarbonyl)phenyl]amino}carbonyl)-5-nitrobenzoate

Cat. No. B5624055
M. Wt: 343.29 g/mol
InChI Key: ZONYVXWRBZWWTC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including esterification, catalytic hydrogenation, acylamination, and nitration processes. For instance, intermediates like Methl 3-methyl-4-(1-oxobuthyl) aminobenzoate and Methyl 3-methyl-4-[(1-oxobuthyl)amino]-5-nitrobenzoate have been synthesized starting from 3-methyl-4-nitrobenzoic acid, involving steps such as esterification and catalytic hydrogenation followed by acylamination and nitration (Xiao, 2007).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by complex hydrogen bonding patterns. For instance, compounds like methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate exhibit complex sheets formed by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, indicating a polarized molecular-electronic structure (Portilla et al., 2007).

Chemical Reactions and Properties

The chemical behavior of these compounds includes a variety of reactions such as aminolysis, where the presence of specific substituents can significantly influence the reaction rate and mechanism. For example, the o-methyl group in certain benzoyl moieties can retard the reaction rate without affecting the reaction mechanism, demonstrating the importance of substituent effects in these chemical processes (Um et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for exposure. Proper handling and storage procedures would be necessary to minimize risk .

Future Directions

The future directions for research on this compound could include exploring its potential uses in various fields, such as medicine or materials science. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O6/c1-25-16(22)11-6-10(7-13(8-11)19(23)24)15(21)18-12-4-2-9(3-5-12)14(17)20/h2-8H,1H3,(H2,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONYVXWRBZWWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(4-carbamoylphenyl)carbamoyl]-5-nitrobenzoate

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